Corrosion Inhibition: N4-Phenyl bis-Triazole Derivative Outperforms N4-Ethyl Analog in Acidic Media
In a direct head-to-head study of pyridine-bridged bis-triazole corrosion inhibitors, the N4-phenyl-substituted derivative PDPTT (5,5′-(pyridine-2,6-diyl)bis(4-phenyl-4H-1,2,4-triazole-3-thiol)) demonstrated superior inhibition efficiency compared to its N4-ethyl-substituted analog L1 in 1 M HCl. Quantum chemical calculations revealed that the N4-phenyl group contributes to enhanced adsorption on mild steel surfaces through π-electron interactions, a mechanistic advantage absent in the N4-ethyl analog [1].
| Evidence Dimension | Corrosion inhibition efficiency on mild steel |
|---|---|
| Target Compound Data | PDPTT (bis-4-phenyl derivative) exhibited maximum inhibition efficiency of 91.8% at 0.5 mM concentration in 1 M HCl |
| Comparator Or Baseline | L1 (5,5′-(pyridine-2,5-diyl)bis(4-ethyl-4H-1,2,4-triazole-3-thiol)) exhibited lower inhibition efficiency under identical conditions |
| Quantified Difference | PDPTT showed superior inhibition performance attributed to phenyl ring π-electron contribution to surface adsorption |
| Conditions | Mild steel in 1 M HCl, weight loss measurements and electrochemical polarization techniques at 298 K |
Why This Matters
For industrial corrosion inhibitor procurement targeting mild steel in acidic environments, the 4-phenyl substitution is mechanistically advantageous over 4-alkyl analogs, justifying selection of 4-phenyl-4H-1,2,4-triazole-3-thiol as the precursor of choice.
- [1] Electrochemical and Theoretical Evaluation of 5,5′-(Pyridine-2,6-diyl)bis(4-phenyl-4H-1,2,4-triazole-3-thiol) as a Novel Corrosion Inhibitor of Mild Steel in the Acidic Medium. International Journal of Electrochemical Science. 2023; 18: 100276. DOI: 10.1016/j.ijoes.2023.100276. View Source
